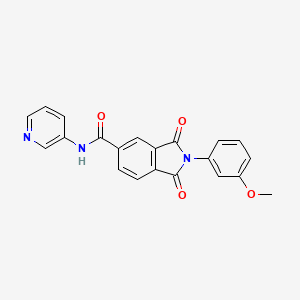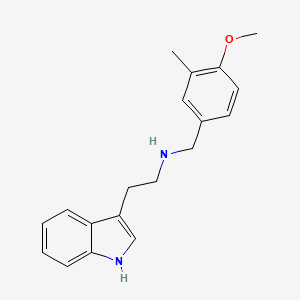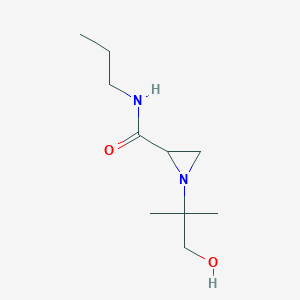
2-(3-methoxyphenyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a chemical compound that has gained immense attention in the field of scientific research due to its potential applications in various fields. This compound is popularly known as MLN8054 and is a potent inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis.
Mechanism of Action
MLN8054 exerts its pharmacological effects by inhibiting Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division, and its inhibition by MLN8054 leads to cell cycle arrest and apoptosis. MLN8054 binds to the ATP-binding site of Aurora A kinase and prevents its phosphorylation, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
MLN8054 has been shown to have several biochemical and physiological effects. In preclinical studies, MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. MLN8054 has also been shown to induce differentiation of stem cells. In addition, MLN8054 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of MLN8054 is its potent inhibitory activity against Aurora A kinase. This makes it an ideal candidate for studying the role of Aurora A kinase in various biological processes. However, one of the limitations of MLN8054 is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
MLN8054 has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential applications. One of the future directions is to study the efficacy of MLN8054 in clinical trials for the treatment of various types of cancer. Another future direction is to study the potential applications of MLN8054 in the field of regenerative medicine. In addition, further studies can be conducted to understand the mechanism of action of MLN8054 and its potential side effects.
Conclusion:
In conclusion, MLN8054 is a chemical compound that has gained immense attention in the field of scientific research due to its potential applications in various fields. MLN8054 is a potent inhibitor of Aurora A kinase and has shown promising results in preclinical studies for the treatment of cancer and neurodegenerative diseases. MLN8054 has several advantages and limitations for lab experiments, and several future directions can be explored to further understand its potential applications.
Synthesis Methods
The synthesis of MLN8054 is a complex process that involves several steps. The first step involves the preparation of 3-methoxyphenylacetic acid, which is then converted to 3-methoxyphenylacetic acid chloride. The acid chloride is then reacted with N-3-pyridinyl-5-isoindolinecarboxamide to obtain the intermediate product. The intermediate product is then further reacted with 2-amino-4,6-dimethylpyridine to obtain the final product, MLN8054.
Scientific Research Applications
MLN8054 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of MLN8054 is in the field of oncology. Aurora A kinase is overexpressed in several types of cancer, and its inhibition by MLN8054 has shown promising results in preclinical studies. MLN8054 has also shown potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, MLN8054 has been studied for its potential applications in the field of regenerative medicine, where it can be used to induce cell cycle arrest and differentiation of stem cells.
properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-28-16-6-2-5-15(11-16)24-20(26)17-8-7-13(10-18(17)21(24)27)19(25)23-14-4-3-9-22-12-14/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXLKXBPKSDLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5176484.png)
![1-(4-ethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5176491.png)
![3-bromo-4-ethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5176500.png)
![N-[1-(1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5176508.png)

![2-fluoro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5176524.png)
![6-{[4-(tert-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176533.png)


![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5176548.png)
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5176551.png)

![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5176557.png)